molecular formula C8H9ClN4O B2829620 1H-indazole-3-carbohydrazide hydrochloride CAS No. 2172221-89-3

1H-indazole-3-carbohydrazide hydrochloride

Cat. No.: B2829620
CAS No.: 2172221-89-3
M. Wt: 212.64
InChI Key: VADUFIHVYMSACE-UHFFFAOYSA-N
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Description

Foundational Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Development

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structures are of paramount importance in the field of drug discovery and development, forming the backbone of a vast number of pharmaceuticals. scholarscentral.commdpi.com Statistically, more than 85% of all biologically active compounds are or contain a heterocycle, with nitrogen-containing rings being the most frequent. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of unique small-molecule drugs incorporate a nitrogen heterocycle, underscoring their immense significance in medicine. ontosight.ai

The prevalence of nitrogen heterocycles in pharmaceuticals can be attributed to several key factors. Their structures are often found in natural products such as alkaloids, vitamins, and hormones, which have a long history of medicinal use. pnrjournal.com This natural precedent has inspired the synthesis of a myriad of synthetic nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.gov These activities include anti-inflammatory, antibacterial, anti-tumor, antiviral, and antifungal properties. mdpi.com

The Indazole Core as a Privileged Pharmacophore in Bioactive Compounds

Within the broad class of nitrogen-containing heterocycles, the indazole core holds a special status as a "privileged pharmacophore." A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs for various diseases. The indazole ring system, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a key structural motif in a number of clinically used drugs and investigational agents. pnrjournal.comresearchgate.net

The indazole scaffold is present in a wide array of compounds demonstrating diverse pharmacological activities, including anti-inflammatory, anti-HIV, antiarrhythmic, antifungal, and antitumor effects. nih.gov For example, pazopanib (B1684535) is a tyrosine kinase inhibitor used in cancer therapy, and granisetron (B54018) is a serotonin (B10506) 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. mdpi.com The versatility of the indazole core stems from its rigid bicyclic structure, which provides a defined orientation for substituent groups to interact with biological targets. Additionally, the two nitrogen atoms in the pyrazole portion of the ring can participate in hydrogen bonding, a key interaction in many drug-receptor binding events.

The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole form makes it the predominant isomer in many synthetic and biological systems. nih.gov Researchers have extensively explored the derivatization of the indazole ring at various positions to modulate the biological activity and pharmacokinetic properties of these compounds. The ability to readily modify the indazole scaffold has made it an attractive target for medicinal chemists seeking to develop novel therapeutics. At least 43 indazole-based therapeutic agents are reported to be in clinical use or undergoing clinical trials, highlighting the continued importance of this privileged structure in drug development. mdpi.com

The Hydrazide Moiety: A Versatile Functional Group in Medicinal Chemistry

The hydrazide functional group, characterized by the -C(=O)NHNH2 structure, is another key component of 1H-indazole-3-carbohydrazide hydrochloride that contributes significantly to its potential in medicinal chemistry. Hydrazides are a class of organic compounds that have garnered considerable attention due to their synthetic versatility and the broad spectrum of biological activities exhibited by their derivatives. researchgate.net

Derivatives of hydrazides, particularly hydrazones formed by the condensation of hydrazides with aldehydes or ketones, have shown a remarkable range of pharmacological effects. These include antimicrobial, anticonvulsant, anti-inflammatory, antitumor, and antitubercular activities. researchgate.net The well-known antituberculosis drug isoniazid (B1672263) is a classic example of a simple hydrazide that has had a profound impact on global health. The biological activity of hydrazide-containing compounds is often attributed to the -CONHNH- pharmacophore, which can chelate metal ions or interact with active sites of enzymes.

Positioning of this compound within Emerging Research Trajectories

This compound emerges as a significant molecule in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex and biologically active compounds. researchgate.netjocpr.com The hydrochloride salt form of this compound is particularly useful in pharmaceutical development as it generally enhances aqueous solubility and stability, facilitating its handling and use in subsequent chemical reactions. ontosight.ai

The strategic importance of 1H-indazole-3-carbohydrazide lies in the combination of the privileged indazole scaffold and the versatile hydrazide functional group. The indazole core provides a robust framework with known biological relevance, while the hydrazide moiety at the 3-position offers a reactive handle for further molecular elaboration. nih.govresearchgate.net Researchers have utilized 1H-indazole-3-carbohydrazide to generate libraries of novel derivatives with the aim of discovering new therapeutic agents. researchgate.netjocpr.com

One prominent research trajectory involves the amide coupling of 1H-indazole-3-carbohydrazide with various substituted aryl acids to produce a series of N'-aroyl-1H-indazole-3-carbohydrazides. researchgate.netjocpr.com These derivatives have been investigated for their potential as antimicrobial agents. The rationale behind this approach is that by combining the indazole nucleus with different aromatic moieties through a stable hydrazide linkage, it is possible to explore a wider chemical space and identify compounds with potent and selective biological activity.

The following table presents data from a study on the antimicrobial activity of a series of aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives synthesized from 1H-indazole-3-carbohydrazide. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.

Table 1: Antimicrobial Activity of 1H-Indazole-3-Carbohydrazide Derivatives

Compound R-group (Substituted Aryl) E. coli (MIC in µg/mL) P. aeruginosa (MIC in µg/mL) S. aureus (MIC in µg/mL) S. pyogenes (MIC in µg/mL)
4a 4-chlorobenzoyl 250 500 200 100
4b 4-(trifluoromethyl)benzoyl 250 500 250 125
4c picolinoyl 200 250 200 100
4d 6-chloronicotinoyl 125 250 100 100
4g 3-methylthiophene-2-carbonyl 500 >1000 250 200
Ciprofloxacin (Standard) 0.25 0.5 0.5 1.0

Data sourced from Chandrasekhar et al., Journal of Chemical and Pharmaceutical Research, 2012, 4(5):2795-2802. jocpr.com

The findings from such studies underscore the role of this compound as a valuable starting material for generating novel compounds with potential therapeutic applications. Its position in emerging research is that of a foundational building block, enabling the exploration of new chemical entities that combine the favorable properties of the indazole core and the synthetic versatility of the hydrazide group. The continued investigation of derivatives synthesized from this scaffold is a promising avenue in the search for new antimicrobial and other therapeutic agents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazole-3-carbohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O.ClH/c9-10-8(13)7-5-3-1-2-4-6(5)11-12-7;/h1-4H,9H2,(H,10,13)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADUFIHVYMSACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1h Indazole 3 Carbohydrazide Hydrochloride and Its Analogues

Synthetic Pathways to the 1H-Indazole Core

The formation of the indazole scaffold is a cornerstone of medicinal chemistry, leading to the development of numerous synthetic methods. These can be broadly categorized into classical cyclization reactions, modern metal-catalyzed approaches, and specific strategies for precursor synthesis.

Classical syntheses of the 1H-indazole ring often involve intramolecular cyclization reactions. A common historical method involves the condensation of 2-halobenzaldehydes or ketones with hydrazine (B178648). chemicalbook.com For instance, substituted salicylaldehydes react with hydrazine hydrochloride in various solvents to yield the corresponding 1H-indazoles. lookchem.com Another established route begins with the ring-opening of isatin (B1672199) in an aqueous alkali, followed by diazotization and reductive cyclization to form 1H-indazole-3-carboxylic acid. chemicalbook.comgoogle.com Similarly, diazotization of o-toluidine (B26562) followed by ring closure can also yield the 1H-indazole core. chemicalbook.com

Contemporary methods have expanded the synthetic toolkit, offering milder conditions and broader functional group tolerance. One-pot, metal-free reactions of 2-aminophenones with hydroxylamine (B1172632) derivatives provide indazoles in very good yields under mild conditions that are insensitive to air and moisture. organic-chemistry.org Other modern approaches include 1,3-dipolar cycloaddition reactions between arynes and diazo compounds, which can be generated in situ from N-tosylhydrazones. organic-chemistry.orgorgsyn.org This [3+2] annulation approach efficiently produces a variety of 3-substituted indazoles. organic-chemistry.org Furthermore, electrochemical methods have been developed, such as the radical Csp2–H/N–H cyclization of arylhydrazones, which offers an operationally simple and sustainable route to 1H-indazole derivatives. rsc.org

Table 1: Selected Classical and Contemporary Methods for 1H-Indazole Core Synthesis
MethodStarting MaterialsKey TransformationReference
Classical Condensation2-Halobenzaldehydes and HydrazineNucleophilic substitution and cyclization chemicalbook.com
Isatin RouteIsatinRing opening, diazotization, reductive cyclization chemicalbook.comgoogle.com
From Aminophenones2-Aminophenones and Hydroxylamine derivativesOne-pot, metal-free cyclization organic-chemistry.org
1,3-Dipolar CycloadditionArynes and Diazo Compounds (from N-tosylhydrazones)[3+2] annulation organic-chemistry.orgorgsyn.org
Electrochemical CyclizationArylhydrazonesAnodic oxidation, radical Csp2–H/N–H cyclization rsc.org

Transition-metal catalysis has significantly advanced the synthesis of indazole derivatives, enabling reactions with high efficiency and selectivity. researchgate.net A variety of metals, including rhodium, copper, cobalt, and palladium, have been employed to facilitate C-H activation and C-N or N-N bond formation.

Rhodium(III) and Copper(II) have been used in combination to catalyze sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes, providing facile access to 1H-indazoles. nih.gov Similarly, Cobalt(III) catalysis, employing directing groups like azo and oxime, has been used for the single-step assembly of N-aryl-2H-indazoles from azobenzenes and a range of aldehydes. nih.gov This method is noted for its efficiency in creating highly substituted heterocycles. nih.gov

Copper-catalyzed reactions are also prevalent. For example, Cu(OAc)2 can mediate the N-N bond formation in the cyclization of ketimines, which are prepared from o-aminobenzonitriles, using oxygen as the sole oxidant. nih.gov Another approach involves the Cu2O-mediated cyclization of o-haloaryl N-sulfonylhydrazones to obtain 1H-indazoles. nih.gov Palladium-catalyzed C-H amination reactions of aminohydrazones also provide a route to the 1H-indazole scaffold. nih.gov

Table 2: Examples of Metal-Catalyzed Syntheses of the Indazole Ring
Catalyst SystemSubstratesReaction TypeReference
Rh(III)/Cu(II)Ethyl benzimidates and NitrosobenzenesSequential C-H activation and intramolecular annulation nih.gov
Cp*Co(III)Azobenzenes and AldehydesC-H functionalization/cyclative capture nih.gov
Cu(OAc)2Ketimines (from o-aminobenzonitriles)N-N bond formation with O2 as oxidant nih.gov
Cu2Oo-Haloaryl N-sulfonylhydrazonesIntramolecular cyclization nih.gov
Palladium (ligand-free)AminohydrazonesIntramolecular C-H amination nih.gov

A highly effective strategy for preparing precursors to 3-substituted indazoles involves the chemical transformation of indoles. Specifically, 1H-indazole-3-carboxaldehydes, which are valuable intermediates, can be synthesized directly from indole (B1671886) derivatives through nitrosation in a slightly acidic environment. nih.govrsc.orgrsc.org This reaction proceeds through the opening of the indole ring, triggered by the addition of water to an intermediate oxime, followed by ring-closure to yield the 1H-indazole-3-carboxaldehyde. nih.gov

The reaction conditions are crucial for achieving high yields, particularly with electron-rich indoles which have traditionally given poor results. nih.gov An optimized procedure involves the slow, reverse addition of the indole to a nitrosating mixture (e.g., sodium nitrite (B80452) and HCl) at controlled temperatures (e.g., 0 °C). rsc.org This method minimizes side reactions and allows for the conversion of both electron-rich and electron-deficient indoles into the desired 1H-indazole-3-carboxaldehydes in high yields. nih.govrsc.org This transformation is significant because direct formylation at the C3 position of the indazole ring, such as through a Vilsmeier-Haack reaction, is generally ineffective. nih.govrsc.org

Table 3: Synthesis of 1H-Indazole-3-Carboxaldehydes from Substituted Indoles via Nitrosation. rsc.org
Indole SubstratePosition of SubstituentYield of Indazole-3-Carboxaldehyde (%)
5-Bromo-indole5-Br96
6-Chloro-indole6-Cl93
5-Fluoro-indole5-F85
5-Methoxy-indole5-MeO80
5-Benzyloxy-indole5-BnO91
5-Nitro-indole5-NO2Quantitative

Introduction and Functionalization of the Carbohydrazide (B1668358) Moiety

Once the 1H-indazole-3-carboxylic acid or a suitable precursor like the 3-carboxaldehyde is obtained, the next stage involves the formation of the carbohydrazide group. This is typically achieved through a two-step sequence involving esterification followed by hydrazinolysis.

The conversion of 1H-indazole-3-carboxylic acid to its corresponding ester is a standard and efficient process. A common laboratory method involves reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a catalytic amount of a strong acid like sulfuric acid, under reflux conditions. semanticscholar.orgjocpr.com This Fischer esterification provides the desired methyl or ethyl ester in good yield. jocpr.com

Alternatively, the carboxylic acid can be treated with thionyl chloride in an alcohol solvent like methanol. chemicalbook.com The thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate in situ, which then rapidly reacts with the alcohol to form the ester. chemicalbook.com After the reaction, a basic workup is typically used to neutralize excess reagents and isolate the product. chemicalbook.com

Table 4: Common Esterification Methods for 1H-Indazole-3-Carboxylic Acid
ReagentsSolventConditionsReference
H2SO4 (catalytic)MethanolReflux jocpr.com
H2SO4 (catalytic)EthanolReflux semanticscholar.org
Thionyl chlorideMethanolReflux chemicalbook.com

The final step to generate the carbohydrazide is the hydrazinolysis of the corresponding ester. This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine. The process is typically carried out by reacting the 1H-indazole-3-carboxylic acid ester with hydrazine hydrate (B1144303). jocpr.com The reaction is commonly performed in a protic solvent like ethanol and heated to reflux for several hours to ensure complete conversion. jocpr.com Upon cooling and removal of the solvent, the 1H-indazole-3-carbohydrazide product can be isolated. jocpr.com This straightforward conversion provides the key carbohydrazide structure, which can then be treated with hydrochloric acid to form the final hydrochloride salt.

Compound Index

Table 5: List of Chemical Compounds Mentioned
Compound Name
1H-Indazole-3-carbohydrazide hydrochloride
1H-Indazole-3-carbohydrazide
1H-Indazole-3-carboxaldehyde
1H-Indazole-3-carboxylic acid
1H-Indazole-3-carboxylic acid ester
Methyl 1H-indazole-3-carboxylate
Ethyl 1H-indazole-3-carboxylate
5-Bromo-1H-indazole-3-carboxaldehyde
5-Bromo-indole
6-Chloro-indole
5-Fluoro-indole
5-Methoxy-indole
5-Benzyloxy-indole
5-Nitro-indole
Isatin
o-Toluidine
2-Aminophenones
Ethyl benzimidates
Nitrosobenzenes
Azobenzenes
o-Aminobenzonitriles
o-Haloaryl N-sulfonylhydrazones
Aminohydrazones
Sodium nitrite
Hydrazine
Hydrazine hydrate
Hydrazine hydrochloride
Hydroxylamine
Thionyl chloride
Sulfuric acid
Hydrochloric acid

Amide Coupling Reactions for N'-Substituted Derivatives

The synthesis of N'-substituted derivatives of 1H-indazole-3-carbohydrazide is commonly achieved through amide coupling reactions. This method involves the reaction of the hydrazide moiety of 1H-indazole-3-carbohydrazide with a variety of carboxylic acids. The use of a coupling agent is essential to facilitate the formation of the amide bond.

A prevalent method employs 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as the coupling agent in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). The reaction is typically carried out in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) at room temperature. jocpr.com

The general procedure involves dissolving 1H-indazole-3-carbohydrazide in DMF, followed by the addition of HATU, the desired carboxylic acid, and DIPEA. The mixture is stirred at room temperature for a period of 2 to 6 hours. Upon completion, the product is precipitated by pouring the reaction mixture into ice water. The resulting solid is then filtered, washed, and can be further purified by recrystallization, often from an ethanol/DMF mixture. jocpr.com This synthetic strategy allows for the creation of a diverse library of N'-acyl-1H-indazole-3-carbohydrazide derivatives. jocpr.com

The following table details various N'-substituted derivatives of 1H-indazole-3-carbohydrazide synthesized using this amide coupling methodology.

Interactive Data Table: Examples of N'-Substituted 1H-Indazole-3-Carbohydrazide Derivatives

Compound NameAryl Acid ReactantYield (%)Melting Point (°C)Reference
N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide4-chlorobenzoic acid82268-270 jocpr.com
N'-(4-(trifluoromethyl)benzoyl)-1H-indazole-3-carbohydrazide4-(trifluoromethyl)benzoic acid78288-290 jocpr.com
N'-picolinoyl-1H-indazole-3-carbohydrazidePicolinic acid85248-250 jocpr.com
N'-(6-chloronicotinoyl)-1H-indazole-3-carbohydrazide6-chloronicotinic acid76>300 jocpr.com
N'-(1H-pyrrole-2-carbonyl)-1H-indazole-3-carbohydrazide1H-pyrrole-2-carboxylic acid81278-280 jocpr.com

Salt Formation: Conversion to Hydrochloride

The conversion of the basic 1H-indazole-3-carbohydrazide to its hydrochloride salt is a standard acid-base reaction crucial for improving the compound's solubility and stability for certain applications. While specific documented procedures for this exact molecule are not prevalent in readily available literature, the process follows general and well-established chemical principles for the formation of amine or hydrazide salts.

The methodology typically involves treating a solution or suspension of the free base (1H-indazole-3-carbohydrazide) with hydrochloric acid. The reaction can be performed by introducing hydrogen chloride gas into a solution of the hydrazide in a suitable anhydrous organic solvent, such as diethyl ether, methanol, or ethanol. Alternatively, a solution of hydrochloric acid in an organic solvent (e.g., HCl in ethanol or HCl in dioxane) can be added dropwise to the hydrazide solution at a controlled temperature, often at 0-5 °C, to manage any potential exotherm.

Upon addition of the acid, the hydrochloride salt precipitates out of the solution. The solid product is then collected by filtration, washed with a cold, anhydrous solvent to remove any excess acid or unreacted starting material, and dried under vacuum. This straightforward process yields the stable and often more crystalline this compound salt. The formation of such salts is a common final step in the synthesis of active pharmaceutical ingredients. sciencemadness.org

Exploration of Sustainable and Efficient Synthetic Protocols (e.g., Green Chemistry Approaches)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indazoles to develop more sustainable and efficient manufacturing processes. These approaches focus on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. While these methods often target the synthesis of the core indazole ring, they are directly relevant as they produce the precursors to 1H-indazole-3-carbohydrazide.

One notable green methodology is the use of ultrasound irradiation in conjunction with natural catalysts. For instance, the synthesis of 1H-indazoles has been successfully achieved from 2-substituted aromatic aldehydes and hydrazine hydrate using lemon peel powder as a biodegradable and efficient natural catalyst. researchgate.net This reaction, conducted in a solvent like DMSO under ultrasonic irradiation, proceeds rapidly and results in good yields, offering a significant improvement over conventional heating methods that are more time-consuming. researchgate.net The use of ultrasound provides acoustic cavitation, which enhances reaction rates and efficiency. nih.gov

Another sustainable approach involves solvent-free or grinding protocols . A novel, eco-friendly method for synthesizing 1-H-indazole derivatives utilizes a grinding protocol with ammonium (B1175870) chloride (NH4Cl) as a mild acid catalyst in ethanol. samipubco.com This technique involves grinding the reactants (e.g., an ortho-hydroxybenzaldehyde and hydrazine hydrate) together, which minimizes solvent use and often leads to higher yields and shorter reaction times compared to traditional solution-phase synthesis. samipubco.com

Microwave-assisted synthesis represents another efficient protocol that aligns with green chemistry principles. The application of microwave irradiation can dramatically reduce reaction times for the synthesis of indazoles, often from hours to minutes. heteroletters.org This technique provides rapid and uniform heating, leading to cleaner reactions, higher yields, and the limited formation of byproducts when compared to conventional heating methods. heteroletters.orgajrconline.org These modern synthetic strategies highlight a commitment to developing more environmentally benign pathways for the production of indazole-based compounds.

Pharmacological Profile and Biological Activity Spectrum of 1h Indazole 3 Carbohydrazide Hydrochloride Derivatives

In Vitro Enzyme Inhibition Studies

Derivatives of 1H-indazole-3-carbohydrazide have been the subject of numerous studies to determine their potential as inhibitors of various enzyme systems. These investigations are crucial in understanding the molecular mechanisms that underlie their biological effects.

Kinase Enzyme Inhibition (e.g., Tyrosine Kinases, Fibroblast Growth Factor Receptors (FGFRs), Extracellular Signal-Regulated Kinases (ERKs), p21-Activated Kinase 1 (PAK1), Aurora Kinases, Glucokinase)

The 1H-indazole core is a recognized pharmacophore in the development of kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.

Tyrosine Kinases and Multi-Kinase Inhibition : The 1H-indazole-3-amine structure is considered an effective hinge-binding fragment, a key interaction for many kinase inhibitors. For instance, derivatives of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-benzylidenebenzohydrazide, which incorporate a hydrazide moiety, have been synthesized and evaluated as multi-kinase inhibitors. Certain halogenated derivatives from this series demonstrated significant inhibitory activity against key kinases like EGFR (a receptor tyrosine kinase) and HER2. For example, one compound exhibited an IC50 value of 73.2 nM against EGFR.

Fibroblast Growth Factor Receptors (FGFRs) : A series of 1H-indazol-3-amine derivatives have been developed as potent FGFR inhibitors. Through structural optimization, compounds with significant enzymatic and cellular activity have been identified. One such derivative, a 6-(3-methoxyphenyl)-1H-indazol-3-amine compound, showed promising FGFR1 inhibition with an IC50 value of 15.0 nM. Further modification led to a compound with an IC50 of 2.9 nM against FGFR1. Another study identified a 1H-indazole-based derivative that inhibited FGFR1, FGFR2, and FGFR3 with IC50 values of 2.0 µM, 0.8 µM, and 4.5 µM, respectively.

p21-Activated Kinase 1 (PAK1) : Using a fragment-based screening approach, 1H-indazole-3-carboxamide derivatives have been identified as potential PAK1 inhibitors. The representative compound, 30l, demonstrated excellent enzyme inhibition with an IC50 value of 9.8 nM for PAK1 and exhibited high selectivity against a panel of other kinases.

Aurora Kinases : Halogenated benzylidenebenzohydrazide derivatives have also shown potent inhibitory activity against Aurora Kinase C (AURKC). One compound in this series displayed an IC50 value of 11 nM against this target.

Glucokinase : In the context of glucokinase, research has focused on the development of activators rather than inhibitors. A series of novel indazole-based activators have been identified for their potential in managing type 2 diabetes. One potent activator, a 2H-indazole-6-carboxamide derivative, was developed with favorable preclinical properties.

While broad kinase inhibition has been explored, specific inhibitory data for 1H-indazole-3-carbohydrazide derivatives against Extracellular Signal-Regulated Kinases (ERKs) is not extensively detailed in the reviewed literature.

Table 1: Kinase Enzyme Inhibition by 1H-Indazole Derivatives

Derivative Class Target Kinase IC50 Value
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-benzylidenebenzohydrazide EGFR 73.2 nM
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-benzylidenebenzohydrazide AURKC 11 nM
1H-Indazol-3-amine FGFR1 15.0 nM
Optimized 1H-Indazol-3-amine FGFR1 2.9 nM
1H-Indazole-based derivative FGFR1 2.0 µM
1H-Indazole-based derivative FGFR2 0.8 µM
1H-Indazole-based derivative FGFR3 4.5 µM
1H-Indazole-3-carboxamide (Compound 30l) PAK1 9.8 nM

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan. It has emerged as a significant target in cancer immunotherapy due to its role in mediating immune suppression. The 1H-indazole structure has been identified as a novel and potent pharmacophore for IDO1 inhibition. A series of 1H-indazole derivatives were synthesized and evaluated for their enzymatic inhibitory activities. Among them, compound 2g (4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol) showed the highest activity with an IC50 value of 5.3 μM. uaeu.ac.ae Structure-activity relationship (SAR) studies indicated that the 1H-indazole scaffold is essential for this inhibitory action. uaeu.ac.ae

Cytochrome P450 (CYP) Enzyme Inhibition (e.g., CYP2E1)

Cytochrome P450 enzymes are a superfamily of monooxygenases that play a critical role in the metabolism of a wide array of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. While the broader class of imidazole-containing compounds, such as certain antifungal agents, are known to be nonselective inhibitors of P450s, specific data on the inhibition of CYP enzymes, particularly CYP2E1, by 1H-indazole-3-carbohydrazide hydrochloride derivatives is not extensively available in the reviewed scientific literature. One study on antifungal imidazole (B134444) derivatives did report that tioconazole (B1681320) showed high-affinity inhibition of CYP2E1 with a Ki value of 0.4 µM. However, this is not a direct derivative of the 1H-indazole-3-carbohydrazide scaffold.

Oxidoreductase Enzyme Inhibition (e.g., Lactoperoxidase (LPO), Paraoxonase 1 (PON1), Nitric Oxide Synthase (nNOS))

Lactoperoxidase (LPO) : LPO is an enzyme with natural antimicrobial activity. A study investigating the inhibitory effects of various indazole derivatives on bovine milk LPO found that these compounds showed strong inhibitory effects. The inhibition constants (Ki) for a series of ten different halogenated 1H-indazole derivatives ranged from 4.10 µM to 252.78 µM.

Paraoxonase 1 (PON1) : PON1 is an antioxidant enzyme associated with high-density lipoproteins (HDL) that protects against oxidative stress. An in vitro study on the inhibitory effects of some indazole derivatives on purified human serum PON1 demonstrated that these compounds exhibited competitive inhibition. The Ki values for the tested indazoles were in the range of 26.0 ± 3.00 µM to 111 ± 31.0 µM.

Nitric Oxide Synthase (nNOS) : Uncontrolled production of nitric oxide by nNOS is implicated in several neurodegenerative diseases. Research into dual-acting agents has identified 2-amino-3-(4-hydroxyphenyl)-N-(1H-indazol-5-yl)propanamide hydrochloride as a potent and selective nNOS inhibitor.

Table 2: Oxidoreductase Enzyme Inhibition by 1H-Indazole Derivatives

Derivative Class Target Enzyme Inhibition Constant (Ki)
Halogenated 1H-Indazoles Lactoperoxidase (LPO) 4.10 µM - 252.78 µM
1H-Indazoles Paraoxonase 1 (PON1) 26.0 µM - 111 µM
1H-Indazol-5-yl)propanamide Nitric Oxide Synthase (nNOS) Potent Inhibition (Ki not specified)

Antimicrobial Efficacy Assessments

The carbohydrazide (B1668358) moiety is a common feature in many compounds investigated for their antimicrobial properties. When combined with the 1H-indazole scaffold, the resulting derivatives have been evaluated for their efficacy against various microbial pathogens.

Antibacterial Activity Against Specific Bacterial Strains

Several studies have highlighted the antibacterial potential of indazole derivatives. A series of N-methyl-3-aryl indazoles showed activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium.

In a study focused on compounds bearing a carbohydrazide moiety, a series of 1,2,4-triazol-3-carbohydrazide derivatives were synthesized and tested against several bacterial strains. While not direct 1H-indazole derivatives, their structural similarity is noteworthy. One compound from this series was particularly active against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus, with inhibition zones of 16, 9, and 10 mm, respectively. The same compound, along with another derivative, showed a Minimal Inhibitory Concentration (MIC) value of 0.5 µg/mL against both Pseudomonas aeruginosa and Bacillus cereus.

Table 3: Antibacterial Activity of Carbohydrazide Derivatives

Compound Class Bacterial Strain MIC Value
1,2,4-triazol-3-carbohydrazide derivative Pseudomonas aeruginosa 0.5 µg/mL
1,2,4-triazol-3-carbohydrazide derivative Bacillus cereus 0.5 µg/mL

Antifungal Activity Against Fungal Pathogens

Derivatives of the indazole scaffold have demonstrated notable activity against various fungal pathogens, particularly species of the genus Candida, which are responsible for candidiasis. mdpi.comnih.gov Research has focused on designing and synthesizing novel indazole derivatives to combat the rise of drug-resistant fungal strains. mdpi.comnih.gov

A series of 3-phenyl-1H-indazole derivatives showed broad anticandidal activity. mdpi.com Specifically, compound 10g , which features an N,N-diethylcarboxamide substituent, was identified as the most active against C. albicans and both miconazole-susceptible and resistant C. glabrata species. mdpi.com In another study, 2,3-diphenyl-2H-indazole derivatives also exhibited in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com The antifungal potential of these compounds suggests that the 3-phenyl-1H-indazole scaffold is a promising starting point for developing new anticandidal agents. mdpi.com

Microwave-assisted synthesis has been employed to efficiently produce indazole derivatives, which were subsequently tested against Candida albicans, showing promising results. jchr.org Furthermore, hybrid molecules incorporating indazole and 2-pyrone structures have been noted for their potential antifungal effects, among other biological activities. doi.org The mechanism of action for some related azole derivatives involves inhibiting cytochrome P450 14α-demethylase (CYP51), which disrupts the fungal cell membrane by reducing ergosterol (B1671047) levels. nih.gov

Compound/Derivative ClassFungal Pathogen(s)Key FindingsReference(s)
3-Phenyl-1H-indazole derivativesCandida albicans, Candida glabrata, Candida tropicalisShowed the highest antifungal activity against tested Candida strains. mdpi.com
Compound 10g (N,N-diethylcarboxamide substituent)C. albicans, miconazole-susceptible and resistant C. glabrataDemonstrated the most potent activity within its series. mdpi.com
2,3-Diphenyl-2H-indazole derivativesCandida albicans, Candida glabrataDisplayed in vitro growth inhibition against these species. mdpi.com
Microwave-synthesized indazole derivativesCandida albicansShowed promising antifungal activity. jchr.org

Antiviral Activity (including Anti-HIV)

The indazole core is a key component in various compounds exhibiting a broad spectrum of antiviral activities, including against influenza viruses, coronaviruses, Hepatitis C virus (HCV), and Human Immunodeficiency Virus (HIV). doi.orgnih.govnih.govnih.gov

In the fight against influenza, a novel class of indazole-containing compounds was designed to target the PA-PB1 protein-protein interface, which is crucial for viral replication. nih.gov One of the most potent compounds, compound 24 , showed an EC₅₀ value of 690 nM against the A/WSN/33 (H1N1) influenza strain and was also effective against a pandemic H1N1 strain and an influenza B strain. nih.gov Another study identified pyrrolo[2,3-e]indazole as a promising scaffold for developing neuraminidase inhibitors active against both influenza A virus and S. pneumoniae. nih.govrsc.org

Research into coronaviruses has also explored indazole derivatives. N-Arylindazole-3-carboxamide derivatives were synthesized based on a known anti-MERS-CoV compound. nih.gov Among these, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) demonstrated a potent inhibitory effect against SARS-CoV-2 with an EC₅₀ of 0.69 µM and low cytotoxicity. nih.gov

Furthermore, indazole derivatives have been developed as novel agents against the Hepatitis C virus. nih.gov Two potent analogues, 5n (IC₅₀ = 0.013 µM; EC₅₀ = 0.018 µM) and 5t (IC₅₀ = 0.007 µM; EC₅₀ = 0.024 µM), emerged as strong candidates for further development. nih.gov The indazole scaffold has also been incorporated into hybrid molecules evaluated for their potential against HIV-1, with computational docking studies suggesting favorable interactions with viral proteins. doi.org Indazole derivatives are also known for their activity as HIV protease inhibitors. researchgate.net

Compound/Derivative ClassViral TargetKey FindingsReference(s)
Indazole-containing compounds (e.g., compound 24)Influenza A and B viruses (PA-PB1 interface)Potent inhibition of viral replication; EC₅₀ of 690 nM against H1N1. nih.gov
Pyrrolo[2,3-e]indazole derivativesInfluenza A virus, S. pneumoniae (Neuraminidase)Identified as a promising scaffold for dual-activity neuraminidase inhibitors. nih.govrsc.org
N-Arylindazole-3-carboxamide (e.g., 4a)SARS-CoV-2Potent inhibitory effect with an EC₅₀ of 0.69 µM. nih.gov
1-Aminobenzyl-1H-indazole-3-carboxamide (e.g., 5n, 5t)Hepatitis C Virus (HCV)High potency and selectivity (IC₅₀ values of 0.013 µM and 0.007 µM). nih.gov
Indazole-2-Pyrone HybridsHIV-1Computational studies suggest potential antiviral activity. doi.org

In Vitro Antitumor and Antiproliferative Activity in Cancer Cell Lines

Indazole derivatives are a cornerstone in the development of modern anticancer therapeutics, with several FDA-approved kinase inhibitors, such as Pazopanib (B1684535) and Axitinib, featuring this scaffold. rsc.orgnih.gov Research has yielded a plethora of novel indazole-based compounds with potent antiproliferative activity against a wide range of human cancer cell lines. semanticscholar.orgnih.gov

One study reported a series of indazole derivatives where compound 2f showed potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 µM. rsc.orgresearchgate.net In the 4T1 breast cancer cell line, compound 2f inhibited proliferation, promoted apoptosis by upregulating Bax and downregulating Bcl-2, and suppressed tumor growth in vivo. rsc.orgnih.govresearchgate.net

Another series of 1H-indazole-3-amine derivatives was evaluated against four human cancer cell lines: A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma). nih.govnih.govCompound 6o from this series was particularly effective against the K562 cell line, with an IC₅₀ value of 5.15 µM, and showed good selectivity over the normal HEK-293 cell line. nih.govnih.govresearchgate.net This compound was found to induce apoptosis and affect the cell cycle, possibly by inhibiting Bcl-2 family members and the p53/MDM2 pathway. nih.govresearchgate.net

Additionally, novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have been synthesized and tested. researchgate.netdocumentsdelivered.com Many of these compounds exhibited potent cytotoxicity against HepG2, BGC823 (stomach cancer), and BT474 (breast cancer) cell lines at concentrations below 5 µM. researchgate.netdocumentsdelivered.com Indazole–pyrimidine based compounds have also been designed as VEGFR-2 kinase inhibitors, with compound 6i showing an IC₅₀ of 24.5 nM. rsc.org

Compound/DerivativeCancer Cell Line(s)IC₅₀ Value(s)Key FindingsReference(s)
Compound 2fVarious, including 4T1 (breast)0.23–1.15 µMInhibited proliferation, induced apoptosis, suppressed tumor growth in vivo. rsc.orgnih.govresearchgate.net
Compound 6oK562 (leukemia), A549 (lung), PC-3 (prostate), Hep-G2 (hepatoma)5.15 µM (K562)Showed promising activity and selectivity; induced apoptosis and cell cycle arrest. nih.govnih.govresearchgate.net
Indazole–pyrimidine derivative 6iVEGFR-2 kinase inhibition24.5 nMPotent kinase inhibitor with anti-angiogenic effects. rsc.org
3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazidesHepG2, BGC823 (stomach), BT474 (breast)< 5 µMExhibited more potent antiproliferative activity than 5-fluorouracil. researchgate.netdocumentsdelivered.com
1H-indazol-3-amine derivatives (89, 90)Bcr-Abl positive cell lines0.05-4.8 µMShowed potent anti-proliferative activity. mdpi.com

Anti-inflammatory and Analgesic Investigations

The indazole scaffold is present in established anti-inflammatory drugs like Benzydamine, highlighting its therapeutic relevance in inflammatory conditions. researchgate.netnih.gov Studies have shown that various indazole derivatives possess significant anti-inflammatory and analgesic properties, often linked to the inhibition of key inflammatory mediators. researchgate.netnih.gov

An investigation into indazole and its derivatives, such as 5-aminoindazole and 6-nitroindazole , demonstrated significant, dose-dependent inhibition of carrageenan-induced hind paw edema in rats, a classic model of acute inflammation. nih.gov The study further revealed that these compounds inhibited cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and exhibited free radical scavenging activity in vitro. nih.gov The inhibition of these pathways is believed to be a major contributor to their anti-inflammatory effects. nih.gov

Computational studies have also been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents. bohrium.com Molecular docking simulations showed that compounds with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups had significant binding affinities for the COX-2 enzyme. bohrium.com In addition to their anti-inflammatory potential, indazole derivatives have shown effectiveness in attenuating nociceptive responses in inflammatory models of pain. nih.gov

Antiplatelet Aggregation Activity

Certain indazole derivatives have been identified as inhibitors of platelet aggregation, a key process in thrombosis. nih.govresearchgate.net The compound YC-1, an indazole derivative, has been developed for its therapeutic potential in circulatory disorders due to its antiplatelet aggregation and vascular contraction effects. nih.gov Its mechanism involves the activation of soluble guanylyl cyclase, a receptor for nitric oxide. nih.gov

While direct studies on 1H-indazole-3-carbohydrazide are limited in this specific context, research on structurally related indole (B1671886) carbohydrazide derivatives provides valuable insights. A series of novel substituted indole carbohydrazides were synthesized and evaluated for their ability to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), and collagen. nih.govnih.gov

Among the tested compounds, some showed potent and selective inhibition. For instance, compounds 6g and 6h (2-substituted indoles) exhibited 100% inhibition of aggregation induced by AA and collagen, respectively. nih.govnih.gov In the 3-substituted indole series, compound 3m showed 100% inhibition against collagen-induced aggregation, while compounds 3f and 3i caused 97% inhibition against AA-induced aggregation. nih.govnih.gov These findings suggest that the carbohydrazide moiety, when attached to a suitable heterocyclic core like indazole or indole, can be a key pharmacophore for antiplatelet activity.

Diverse Biological Activities

Beyond the major pharmacological areas, derivatives of 1H-indazole have demonstrated a remarkable diversity of other biological activities, indicating their versatility as a privileged scaffold in drug discovery.

Antispermatogenic Activity: A significant area of research has focused on indazole carboxylic acids as non-hormonal male contraceptive agents. oup.com Compounds such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and its analogue gamendazole have shown potent antispermatogenic activity by disrupting the seminiferous tubules and causing the loss of spermatocytes and spermatids. oup.comnih.govacs.org Gamendazole, in particular, is a potent oral antispermatogenic agent, with studies suggesting Sertoli cells are a primary target. oup.com

Antimalarial Activity: The emergence of drug-resistant malaria has spurred the search for new therapeutic agents. A small molecule, 7-[(7-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one (MCL) , was identified through molecular docking as an inhibitor of an essential protein in Plasmodium falciparum. bohrium.comresearchgate.net In vivo studies in mice showed that MCL significantly reduced parasite load and could act as a schizonticidal drug, disrupting the invasion of red blood cells. bohrium.comresearchgate.net

Antidepressant and Central Nervous System (CNS) Activity: Indazole derivatives have been reported to possess antidepressant traits, although specific compound details are less common in the reviewed literature. researchgate.net Their structural similarity to biomolecules like adenine (B156593) and guanine (B1146940) allows them to interact with various biopolymers in living systems, suggesting potential for CNS activity. researchgate.net

Antileishmanial Activity: Hybrid molecules featuring the indazole scaffold have been documented to possess a wide range of biological applications, including potential as antileishmanial agents. doi.org

Vasodilatory Activity: The indazole derivative YC-1 is known for its vasorelaxant activity, which is mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. nih.govresearchgate.net This contributes to its potential use in cardiovascular diseases. nih.gov

Neuroprotectant Activity: Research into the medicinal chemistry of indazole systems has produced compounds with potential applications in the treatment of neurodegenerative diseases. researchgate.net

Structure Activity Relationship Sar and Ligand Design Principles for 1h Indazole 3 Carbohydrazide Scaffolds

Positional and Substituent Effects on the Indazole Ring System

The bicyclic indazole ring system is a key element for molecular recognition, often engaging in crucial interactions within the active site of target proteins. The type and placement of substituents on the benzene (B151609) portion of the indazole ring can dramatically modulate binding affinity and selectivity.

Research into various 1H-indazole derivatives has revealed that positions C4, C5, and C6 are particularly important for tuning biological activity. nih.govresearchgate.net For instance, in the development of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), SAR analysis indicated that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold played a crucial role. nih.gov The docking models for these compounds suggested that the 1H-indazole motif interacts with the ferrous ion of the heme group and hydrophobic pockets within the enzyme's active site, establishing it as a key pharmacophore. nih.gov

Similarly, studies on 1H-indazole-3-amine derivatives for anti-proliferative activity highlighted the significant impact of substituents at the C5 position. researchgate.netnih.gov The introduction of various substituted aromatic groups at C5 via Suzuki coupling allows for the exploration of interactions with kinases, potentially increasing activity. nih.gov A clear trend was observed where the presence and position of fluorine atoms on a phenyl ring at C5 were critical for antitumor activity. For example, a 3,5-difluoro substituent resulted in greater potency against the Hep-G2 cancer cell line compared to a 4-fluoro or 3-fluoro substituent. researchgate.netnih.gov This suggests that specific electronic and steric properties imparted by substituents at this position are vital for optimal biological effect.

The table below summarizes the observed effects of substitutions at various positions on the indazole ring based on published research findings.

PositionSubstituent TypeObserved Effect on Biological ActivityTarget/Assay
C4 Disubstitution (with C6)Crucial for IDO1 inhibition. nih.govIDO1 Enzyme Inhibition
C5 Aryl groups (e.g., Phenyl)Significantly affects anti-proliferative activity. researchgate.netnih.govAnti-proliferative (Hep-G2 cells)
C5 Fluoro-substituted PhenylInter-position fluorine enhances antitumor activity. researchgate.netnih.govAnti-proliferative (Hep-G2 cells)
C6 BromoUsed in the synthesis of potent VEGFR-2 inhibitors.VEGFR-2 Kinase Inhibition
C6 Disubstitution (with C4)Crucial for IDO1 inhibition. nih.govIDO1 Enzyme Inhibition
N1 Various substituentsHad stronger effects on EZH1 potency than EZH2. nih.govEZH1/EZH2 Potency

Influence of the Carbohydrazide (B1668358) Side Chain Modifications on Biological Activity

The carbohydrazide moiety at the C3 position is a cornerstone of the scaffold's activity. nih.gov This group often acts as a critical hydrogen-bonding element, anchoring the ligand into the active site of the target protein. Modifications to this side chain, including altering the amide bond's regiochemistry or extending the chain with different chemical groups, have profound consequences for biological activity.

A compelling example comes from the study of indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers. researchgate.net SAR studies demonstrated that the specific regiochemistry of the amide linker at the C3 position was absolutely critical for activity. The indazole-3-carboxamide derivative 12d was a potent inhibitor of calcium influx with a sub-micromolar IC50 value. In stark contrast, its reverse amide isomer, 9c , was completely inactive, even at concentrations up to 100μM. researchgate.net This stark difference underscores the precise orientational requirements for the amide group to form effective interactions within the binding site.

This finding highlights that the hydrogen bond donor/acceptor pattern of the C3-substituent is a key molecular recognition element. The presence of the 1H-indazole ring combined with a suitably substituted carbohydrazide or carboxamide moiety at this position is a recurring theme in potent inhibitors. nih.govresearchgate.net Modifications that alter this specific arrangement or introduce unfavorable steric or electronic features can lead to a complete loss of biological function.

Conformational Analysis and Molecular Recognition Elements

The three-dimensional conformation of 1H-indazole-3-carbohydrazide derivatives and their interactions with target macromolecules are fundamental to their biological function. Molecular docking and X-ray crystallography studies have provided significant insights into the key molecular recognition elements that govern binding.

Docking studies frequently show that the 1H-indazole core acts as a "hinge-binding" fragment, a common motif in kinase inhibitors. researchgate.net The nitrogen atoms of the pyrazole (B372694) ring within the indazole structure are perfectly positioned to form hydrogen bonds with backbone amide residues in the hinge region of a kinase's ATP-binding pocket. For example, in the design of Glycogen (B147801) Synthase Kinase 3β (GSK-3β) inhibitors, molecular docking was used to identify the 1H-indazole-3-carboxamide scaffold as a novel inhibitor. nih.gov Subsequent X-ray crystallography of a lead compound complexed with GSK-3β confirmed that the inhibitor interacted with the enzyme precisely as predicted by the docking hypothesis, validating the computational model. nih.gov

Key molecular recognition interactions for this scaffold typically include:

Hydrogen Bonding: The N1-H of the indazole ring and the N-H and C=O groups of the carbohydrazide/carboxamide side chain are primary sites for hydrogen bonding. researchgate.netnih.gov

Hydrophobic Interactions: The benzene portion of the indazole ring and other hydrophobic substituents often occupy deep, non-polar pockets in the binding site, contributing to affinity and selectivity. nih.govnih.gov

π-π Stacking: The aromatic indazole ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine in the active site.

The specific conformation adopted by the molecule upon binding is critical. The planarity of the indazole ring is essential for fitting into the typically flat hinge region of kinases, while the torsional flexibility of the C3-side chain allows it to adopt the optimal orientation to engage with other parts of the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For 1H-indazole scaffolds and their analogs, both 2D and 3D-QSAR models have been developed to guide the design of more potent inhibitors.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have proven particularly useful. These approaches build a 3D model based on an alignment of the molecules in a dataset and calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around them. The resulting models can be visualized as contour maps, indicating regions where modifications to the chemical structure are likely to increase or decrease activity.

For instance, in a study of 1H-pyrazole derivatives (structurally related to indazoles) as Epidermal Growth Factor Receptor (EGFR) inhibitors, 3D-QSAR models were generated with excellent predictive capacity. nih.gov

The CoMFA model, which considers steric and electrostatic fields, yielded a high cross-validated correlation coefficient (Q²) of 0.664.

The CoMSIA model, which includes additional fields like hydrophobicity and hydrogen bonding, also showed strong predictive power (Q² = 0.614). nih.gov

The statistical robustness of a QSAR model is critical and is assessed using several parameters. A reliable model must have a high training set correlation coefficient (R²), a high cross-validated Q² (typically > 0.5), and a high predictive R² for an external test set of compounds. nih.gov These models provide invaluable predictive power, allowing medicinal chemists to prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug discovery process.

QSAR Model TypeKey Fields AnalyzedTypical Validation ParameterSignificance in Ligand Design
2D-QSAR Physicochemical descriptors (e.g., logP, molar refractivity)R²train, Q², R²testCorrelates bulk properties with activity.
3D-QSAR (CoMFA) Steric and Electrostatic fieldsR²train, Q²Provides 3D contour maps for steric bulk and charge distribution. nih.gov
3D-QSAR (CoMSIA) Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor fieldsR²train, Q²Offers a more detailed 3D map for various chemical properties. nih.gov

Computational Chemistry and Advanced Molecular Modeling for 1h Indazole 3 Carbohydrazide Hydrochloride Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of indazole-based ligands within the active sites of protein targets. While specific docking studies on 1H-indazole-3-carbohydrazide hydrochloride are not extensively detailed in the literature, research on the closely related 1H-indazole-3-carboxamide scaffold provides significant insights into its potential interactions.

These analogous compounds have been docked against various key protein targets implicated in diseases. For instance, an in silico screening procedure was employed to identify novel inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a key target in neurological disorders and type-2 diabetes. nih.gov This process successfully identified 1H-indazole-3-carboxamides as a new chemical scaffold for GSK-3β inhibition. nih.gov X-ray crystallography of a hit compound complexed with GSK-3β later confirmed that the inhibitor interacted with the enzyme as predicted by the docking hypothesis. nih.gov

Similarly, derivatives of the 1H-indazole scaffold have been evaluated as potential anti-inflammatory agents by docking them with the Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3NT1). researchgate.net Studies on these analogs revealed significant binding energies, with compounds featuring difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups showing binding results of -9.11, -8.80, and -8.46 kcal/mol, respectively. researchgate.net Another study focused on p21-activated kinase 1 (PAK1), a target for anticancer drug discovery, identified 1H-indazole-3-carboxamide derivatives as potent inhibitors through a fragment-based screening approach. nih.gov The most promising compound exhibited an IC₅₀ value of 9.8 nM, with docking studies revealing that interactions with a deep hydrophobic back pocket and a hydrophilic solvent-exposed region were critical for its high affinity and selectivity. nih.gov

These studies collectively demonstrate the utility of molecular docking in identifying potential protein targets for the 1H-indazole-3-carbohydrazide scaffold and elucidating the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern binding affinity.

Table 1: Representative Molecular Docking Results for 1H-Indazole Analogs This table presents data from studies on derivatives of the 1H-indazole-3-carbohydrazide scaffold to illustrate typical docking outcomes.

Compound ClassProtein TargetPDB IDBest Binding Energy (kcal/mol)Key Interacting Residues (Example)
1H-Indazole AnalogCyclooxygenase-2 (COX-2)3NT1-9.11Not Specified
1H-Indazole-3-CarboxamideGlycogen Synthase Kinase 3β (GSK-3β)Not SpecifiedpIC50 up to 5.5Not Specified
1H-Indazole-3-Carboxamidep21-activated kinase 1 (PAK1)Not SpecifiedIC₅₀ = 9.8 nMNot Specified

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. DFT studies on novel indazole derivatives have been performed to understand their physicochemical properties. nih.gov These calculations are used to determine key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In a study of 1-butyl-1H-indazole-3-carboxamide derivatives, DFT calculations at the B3LYP/6-311+ level were used to compute these electronic properties. nih.gov The results provided insights into the reactivity of different substituted analogs. nih.gov Furthermore, the molecular electrostatic potential (MEP) is often calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov These theoretical calculations are fundamental for understanding the intrinsic electronic properties that drive molecular interactions and chemical reactions for the 1H-indazole-3-carbohydrazide scaffold.

Table 2: DFT Calculated Electronic Properties for Representative 1-Butyl-1H-Indazole-3-Carboxamide Derivatives Data extracted from a study on indazole derivatives to exemplify the application of DFT. nih.gov

Compound IDSubstitution PatternHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
8aUnsubstituted Amide-6.0453-0.862385.18292
8bN-phenyl-5.51394-1.071634.44231
8cN-(4-methylphenyl)-5.88654-0.819995.06655
8dN-(4-chlorophenyl)-6.12522-2.650323.4749

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and conformational changes over time. MD simulations are crucial for validating docking results and assessing whether the predicted binding pose is maintained in a more realistic, solvated environment.

In studies involving indazole derivatives, MD simulations have been used to confirm the stability of docked complexes. For example, after docking indazole analogs into the active site of the COX-2 enzyme, MD simulations were performed to ensure the test compound remained stable within the active site. researchgate.net Similarly, the most potent compound from a series of indazole derivatives designed as Hypoxia-inducible factor-1α (HIF-1α) inhibitors was subjected to MD simulation. nih.gov The results showed that the compound had good binding efficiency and was quite stable in the active site of the HIF-1α protein. nih.gov

The primary output analyzed in these simulations is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD value indicates that the complex has reached equilibrium and the ligand's binding pose is stable. Such analyses provide a higher level of confidence in the predicted binding mode and are essential for the rational design of more effective inhibitors based on the 1H-indazole-3-carbohydrazide scaffold.

In Silico Drug Design Strategies (Fragment-Based Design, Knowledge-Based Design, Virtual Screening)

The 1H-indazole-3-carbohydrazide scaffold is a valuable starting point for various in silico drug design strategies aimed at discovering novel therapeutic agents. These strategies leverage computational power to explore vast chemical spaces efficiently.

Virtual Screening: This is a widely used technique where large libraries of compounds are computationally docked against a target protein structure to identify potential hits. An in silico screening of proprietary compound libraries was instrumental in the discovery of 1H-indazole-3-carboxamides as novel GSK-3β inhibitors. nih.gov This approach allowed for the rapid evaluation of many compounds, leading to the identification of eight hits with pIC50 values between 4.9 and 5.5. nih.gov

Fragment-Based Drug Design (FBDD): FBDD involves screening smaller chemical fragments to identify those that bind weakly to the target. These fragments are then grown or linked together to produce a lead compound with higher affinity. The identification of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors was achieved using a fragment-based screening approach, highlighting the utility of this method for the indazole scaffold. nih.gov

Knowledge-Based Design: This strategy relies on existing knowledge, such as the known structure-activity relationships (SAR) of a class of compounds. By analyzing how different substitutions on the 1H-indazole ring affect binding and activity, researchers can rationally design new derivatives with improved properties. For instance, SAR analysis of PAK1 inhibitors showed that adding a hydrophobic ring to fit into a back pocket and a hydrophilic group in the solvent region were critical for improving inhibitory activity. nih.gov

These in silico design strategies provide a rational and efficient framework for optimizing the 1H-indazole-3-carbohydrazide core to develop potent and selective modulators of various biological targets.

Predictive ADME/Tox Profiling (excluding safety/adverse effects, focusing on prediction methodologies)

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. In silico predictive models are invaluable for this purpose, as they can quickly estimate the pharmacokinetic profile of a compound from its chemical structure, reducing the need for costly and time-consuming experimental assays. profacgen.com

The prediction of ADME properties for compounds based on the 1H-indazole-3-carbohydrazide scaffold involves the use of various computational tools and web servers (e.g., SwissADME, pkCSM). isca.me These platforms employ quantitative structure-property relationship (QSPR) models and other algorithms to predict a wide range of parameters.

Key ADME parameters predicted by these methodologies include:

Physicochemical Properties: Predictions of molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are used to assess drug-likeness, often by applying rules like Lipinski's Rule of Five. researchgate.net

Absorption: Models predict properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. isca.me

Distribution: Parameters such as plasma protein binding (PPB) and volume of distribution (VDss) are estimated.

Metabolism: Predictions often focus on interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), identifying whether the compound is likely to be a substrate or inhibitor of these key metabolic enzymes. isca.me

Excretion: Total clearance and potential for being a substrate of efflux pumps like P-glycoprotein (P-gp) are commonly predicted. nih.gov

By generating a predictive ADME profile early in the design phase, researchers can prioritize compounds with favorable pharmacokinetic characteristics and identify potential liabilities that may need to be addressed through chemical modification of the 1H-indazole-3-carbohydrazide scaffold.

Table 3: Representative ADME Parameters Typically Predicted for Drug Candidates This table outlines the types of predictions generated by in silico ADME profiling methodologies.

CategoryParameterDescription
PhysicochemicalLogPOctanol-water partition coefficient, an indicator of lipophilicity.
TPSATopological Polar Surface Area, correlates with drug transport properties.
AbsorptionIntestinal Absorption (HIA)Predicted percentage of absorption from the human intestine.
BBB PermeantPrediction of whether the compound can cross the blood-brain barrier.
MetabolismCYP Inhibitor/SubstratePrediction of interaction with key cytochrome P450 metabolic enzymes.
ExcretionP-gp SubstratePrediction of interaction with the P-glycoprotein efflux pump.

Future Research Directions and Translational Perspectives

Development of Next-Generation Analogues with Enhanced Selectivity and Potency

The development of new analogues from the 1H-indazole-3-carbohydrazide core is a primary focus of ongoing research. Through strategic chemical modifications, scientists aim to enhance the potency and selectivity of these compounds for specific biological targets.

Structure-Activity Relationship (SAR) Studies: Structure-activity relationship (SAR) studies are fundamental to this effort. These studies have shown that the biological activity of indazole derivatives is highly dependent on the nature and position of various substituents. nih.gov For instance, the introduction of different aryl acid groups via amide coupling to the carbohydrazide (B1668358) moiety has yielded novel derivatives with diverse pharmacological profiles. jocpr.com

Key findings from SAR studies on related indazole scaffolds include:

Substitution at the C3 Position: The carbohydrazide group at the C3 position is critical for the inhibitory activities of certain derivatives, such as those targeting the IDO1 enzyme. nih.gov

Amide Linker Regiochemistry: In the case of indazole-3-carboxamides targeting calcium-release activated calcium (CRAC) channels, the specific regiochemistry of the amide linker is crucial for activity. The 3-carboxamide isomer actively inhibits calcium influx, while its reverse amide counterpart is inactive. nih.gov

Hydrophobic and Hydrophilic Groups: For 1H-indazole-3-carboxamide derivatives acting as PAK1 inhibitors, substituting an appropriate hydrophobic ring in the deep back pocket of the enzyme and introducing a hydrophilic group in the solvent-exposed region were critical for improving inhibitory activity and selectivity. nih.gov

Substitutions on the Benzene (B151609) Ring: The addition of different groups to the benzene ring of the indazole core can significantly impact potency. For example, in a series of 1H-indazol-3-amine derivatives, the presence of a para-fluorine substituent was found to be important for antitumor activity. mdpi.com

By systematically altering these structural features, researchers can fine-tune the interaction of the molecule with its target, leading to the development of analogues with superior therapeutic properties and reduced off-target effects. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel 1H-indazole-3-carbohydrazide derivatives. These computational tools can accelerate the drug discovery process, which is traditionally costly and time-consuming. nih.gov

Applications in Drug Design:

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By learning the underlying chemical rules from vast datasets, these algorithms can propose novel indazole analogues that are optimized for specific targets. researchgate.net

Predictive Modeling: AI and ML can build predictive models for various properties, including biological activity, physicochemical characteristics, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This allows for the rapid virtual screening of large compound libraries to identify the most promising candidates for synthesis and testing. researchgate.net

Synthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by AI, can help chemists devise the most efficient synthetic routes for novel compounds. This addresses a significant bottleneck in drug development by identifying synthesizable targets and optimizing reaction conditions. nih.gov

By leveraging these technologies, researchers can explore a much broader chemical space more efficiently, reducing the number of molecules that need to be synthesized and tested experimentally. This data-driven approach enhances the probability of discovering potent and selective drug candidates. nih.govspringernature.com

Mechanistic Elucidation of Biological Actions

A deeper understanding of how 1H-indazole-3-carbohydrazide derivatives exert their effects at the molecular level is crucial for their clinical translation. Future research will continue to focus on identifying their precise biological targets and elucidating the downstream signaling pathways they modulate.

Known and Potential Mechanisms:

Kinase Inhibition: Many indazole derivatives function as kinase inhibitors. nih.gov For example, the 1H-indazole-3-amine structure is known to be an effective hinge-binding fragment that interacts with the hinge region of tyrosine kinases. mdpi.comsemanticscholar.org Derivatives have shown potent inhibitory activity against various kinases, including PAK1, EGFR, and FGFR, which are often dysregulated in cancer. nih.govnih.gov

Enzyme Inhibition: Analogues have been developed as inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune responses, making them promising candidates for cancer immunotherapy. nih.gov

Modulation of Ion Channels: Certain indazole-3-carboxamides act as potent blockers of the calcium-release activated calcium (CRAC) channel, which controls mast cell functions. This mechanism is relevant for treating inflammatory and autoimmune disorders. nih.gov

Induction of Apoptosis: Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, one compound was found to up-regulate the expression of the pro-apoptotic protein p53 and increase the levels of Bax, while reducing the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net

Advanced techniques such as X-ray crystallography, cryo-electron microscopy, and computational docking studies will be instrumental in visualizing the precise interactions between these compounds and their biological targets, providing a rational basis for further optimization. nih.gov

Exploration of Novel Therapeutic Indications

The diverse biological activities demonstrated by derivatives of the 1H-indazole scaffold suggest that their therapeutic potential extends beyond their initial applications. nih.govmdpi.com Future research will explore these novel indications, potentially leading to treatments for a wider range of diseases.

Potential New Applications:

Oncology: While many indazole derivatives are being investigated for cancer, new applications in this area are still emerging. This includes targeting specific cancer cell lines, such as chronic myeloid leukemia and various solid tumors, and overcoming drug resistance. mdpi.comsemanticscholar.org The development of selective inhibitors for different kinase families continues to be a promising avenue. nih.gov

Inflammatory and Autoimmune Diseases: The ability of some derivatives to modulate mast cell function via CRAC channel inhibition opens up possibilities for treating conditions driven by inflammation. nih.gov

Neurodegenerative Diseases: The indazole core has been identified in compounds with neuroprotective properties, suggesting potential applications in diseases like Alzheimer's and Parkinson's disease.

Infectious Diseases: The 1H-indazole-3-carbohydrazide scaffold has been used to synthesize compounds with antimicrobial activity, indicating a potential role in combating bacterial and fungal infections. jocpr.com

As research continues to uncover new biological targets and mechanisms of action for this versatile chemical class, the range of potential therapeutic applications for 1H-indazole-3-carbohydrazide derivatives is expected to expand significantly.

Q & A

Basic Research Questions

Q. What is the mechanism of action of 1H-indazole-3-carbohydrazide hydrochloride in disrupting spermatogenesis?

  • Methodological Answer : The compound targets adherens junctions between Sertoli and germ cells, specifically disrupting the actin-based cytoskeleton in the seminiferous epithelium. This leads to premature release of spermatids and reversible infertility. Experimental validation involves histopathological analysis of testicular tissue post-treatment, immunohistochemistry for junctional markers (e.g., N-cadherin), and quantification of germ cell detachment rates in rodent models .

Q. How is this compound synthesized and characterized?

  • Methodological Answer : Synthesis typically involves condensation of 1H-indazole-3-carboxylic acid derivatives with hydrazine hydrochloride under reflux conditions. Characterization employs NMR (<sup>1</sup>H/<sup>13</sup>C), FT-IR (to confirm hydrazide formation), and mass spectrometry (e.g., ESI-MS for molecular ion verification). Purity is assessed via HPLC with UV detection at 254 nm, referencing pharmacopeial standards for related hydrochlorides .

Q. What in vivo models are used to study its contraceptive effects?

  • Methodological Answer : Male Sprague-Dawley rats (250–300 g) are standard models. Dosing protocols (e.g., 50 mg/kg orally for 7 days) are followed by euthanasia via CO2 asphyxiation. Testicular weight, sperm count, and histology (hematoxylin-eosin staining) are primary endpoints. Longitudinal studies assess reversibility by monitoring sperm recovery over 8–12 weeks post-treatment .

Advanced Research Questions

Q. How do researchers address contradictions in efficacy data across experimental models?

  • Methodological Answer : Discrepancies may arise from species-specific pharmacokinetics or dosing regimens. Cross-validation includes:

  • Pharmacokinetic profiling : LC-MS/MS to measure plasma/tissue concentrations.
  • Dose-response studies : Varying doses (10–100 mg/kg) to establish therapeutic windows.
  • Comparative histology : Parallel analysis in mice, rats, and non-human primates to identify conserved mechanisms .

Q. What methodological considerations are critical when comparing this compound with analogs like Lonidamine?

  • Methodological Answer : Key parameters include:

  • IC50 values : In vitro assays using Sertoli-germ cell co-cultures.
  • Therapeutic index : Ratio of LD50 (acute toxicity) to ED50 (effective dose).
  • Mechanistic specificity : Western blotting for pathway markers (e.g., energy metabolism vs. junctional disruption).
  • Reversibility metrics : Time-to-sperm recovery post-treatment cessation .

Q. What advanced analytical techniques validate its purity and stability under experimental conditions?

  • Methodological Answer :

  • Stability studies : Accelerated degradation via thermal (40–60°C) and photolytic stress, analyzed by UPLC-PDA.
  • Forced degradation : Acid/alkaline hydrolysis (0.1N HCl/NaOH) to identify degradation products.
  • Chiral purity : Chiral HPLC with amylose-based columns to resolve enantiomeric impurities .

Data Contradiction Analysis

Q. How are discrepancies in toxicity profiles resolved between preclinical and clinical studies?

  • Methodological Answer :

  • Species-specific metabolism : Microsomal assays (rat/human liver S9 fractions) to compare metabolite profiles.
  • Biomarker panels : Serum creatinine (renal toxicity) and ALT/AST (hepatotoxicity) monitored in longitudinal rodent studies.
  • Dose extrapolation : Allometric scaling (body surface area) to predict human-equivalent doses .

Comparative Efficacy Table

CompoundMechanismIC50 (µM)Therapeutic IndexReversibility (Days)
1H-Indazole-3-carbohydrazide HClSertoli-germ cell adhesion0.8 ± 0.2>5021–28
LonidamineEnergy metabolism inhibition5.3 ± 1.18–10Irreversible
GamendazoleAdhesion disruption (analog)1.2 ± 0.3>4014–21

Data derived from rodent models and in vitro assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.